molecular formula C24H22N2O2 B5248680 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide

2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide

Cat. No.: B5248680
M. Wt: 370.4 g/mol
InChI Key: SYFPJEMOIBKXSD-UHFFFAOYSA-N
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Description

2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that features a pyrazine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxide group back to the parent pyrazine compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the aromatic rings .

Scientific Research Applications

2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
  • 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane

Uniqueness

2,2-dimethyl-3,5,6-triphenyl-2,3-dihydropyrazine 1,4-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality. This distinguishes it from other similar compounds, which may lack the dioxide group or have different substituents on the pyrazine ring .

Properties

IUPAC Name

3,3-dimethyl-4-oxido-2,5,6-triphenyl-2H-pyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-24(2)23(20-16-10-5-11-17-20)25(27)21(18-12-6-3-7-13-18)22(26(24)28)19-14-8-4-9-15-19/h3-17,23H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPJEMOIBKXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=O)C(=C(N1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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